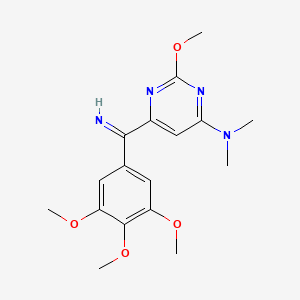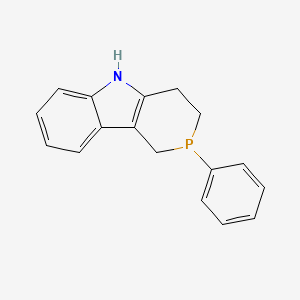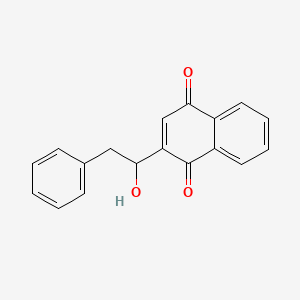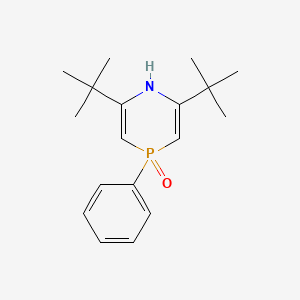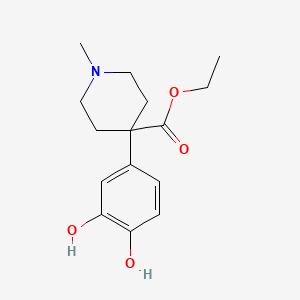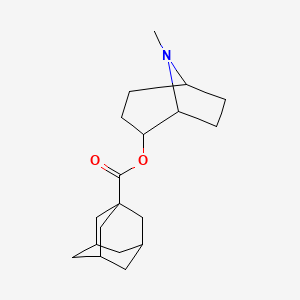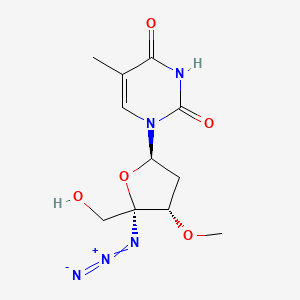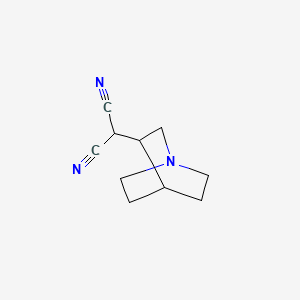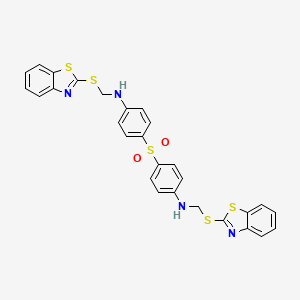
Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- is a heterocyclic compound that features a phenol group attached to a 5,6-dihydroimidazo(2,1-b)thiazole ring. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions usually involve heating the reagent mixture in benzene for 2-4 hours, depending on the structure of the starting bromo ketone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo-thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the phenol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones.
Reduction: Reduced imidazo-thiazole derivatives.
Substitution: Halogenated phenol derivatives.
科学研究应用
Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- involves its interaction with various molecular targets and pathways:
Anticancer Activity: It may inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis.
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.
相似化合物的比较
Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- can be compared with other similar compounds such as:
Levamisole: A partially hydrogenated imidazo(2,1-b)thiazole derivative used as an anthelmintic.
Tiazofurin: An imidazo-thiazole derivative with anticancer properties.
Ritonavir: A thiazole derivative used as an antiretroviral drug.
Uniqueness: Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- is unique due to its combination of a phenol group with a 5,6-dihydroimidazo(2,1-b)thiazole ring, which imparts a distinct set of chemical and biological properties .
属性
CAS 编号 |
23224-08-0 |
|---|---|
分子式 |
C11H10N2OS |
分子量 |
218.28 g/mol |
IUPAC 名称 |
4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenol |
InChI |
InChI=1S/C11H10N2OS/c14-9-3-1-8(2-4-9)10-7-15-11-12-5-6-13(10)11/h1-4,7,14H,5-6H2 |
InChI 键 |
VHAXYBWGPIXDEA-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


